4,4-Bis(methoxymethyl)piperidine
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Overview
Description
4,4-Bis(methoxymethyl)piperidine is a chemical compound with the molecular formula C9H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methoxymethyl groups attached to the fourth carbon of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(methoxymethyl)piperidine typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, methanol.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: Piperidine is reacted with formaldehyde and methanol in the presence of an acid catalyst.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of industrial reactors to handle large volumes of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(methoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, typically under basic conditions.
Major Products Formed:
Oxidation Products: Formation of carbonyl compounds or carboxylic acids.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Bis(methoxymethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Bis(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
4-Methylpiperidine: A derivative with a methyl group at the fourth position.
4,4-Dimethylpiperidine: A derivative with two methyl groups at the fourth position.
Uniqueness of 4,4-Bis(methoxymethyl)piperidine: The presence of two methoxymethyl groups at the fourth position of the piperidine ring imparts unique chemical and physical properties to this compound. These properties include increased solubility, reactivity, and potential biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
4,4-bis(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-7-9(8-12-2)3-5-10-6-4-9/h10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUNAZNSQGGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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